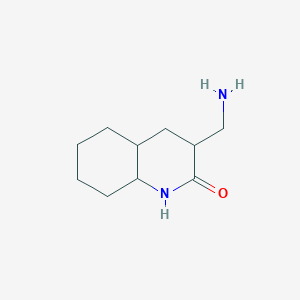

3-(Aminomethyl)-decahydroquinolin-2-one

説明

3-(Aminomethyl)-decahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure

特性

分子式 |

C10H18N2O |

|---|---|

分子量 |

182.26 g/mol |

IUPAC名 |

3-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H18N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h7-9H,1-6,11H2,(H,12,13) |

InChIキー |

NBILLPMNKKXMIW-UHFFFAOYSA-N |

正規SMILES |

C1CCC2C(C1)CC(C(=O)N2)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-decahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by functional group transformations to introduce the aminomethyl group. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-decahydroquinolin-2-one may involve more scalable and cost-effective methods. These methods could include catalytic hydrogenation processes or continuous flow synthesis techniques to ensure higher yields and purity .

化学反応の分析

Types of Reactions

3-(Aminomethyl)-decahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

3-(Aminomethyl)-decahydroquinolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

作用機序

The mechanism of action of 3-(Aminomethyl)-decahydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

類似化合物との比較

Similar Compounds

3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in anticonvulsant drugs.

3-(Aminomethyl)phenylboronic acid hydrochloride: Used in various chemical synthesis applications.

Uniqueness

3-(Aminomethyl)-decahydroquinolin-2-one stands out due to its unique quinoline core structure, which provides a versatile scaffold for further functionalization. This makes it particularly valuable in the development of novel compounds with specific biological or chemical properties .

生物活性

3-(Aminomethyl)-decahydroquinolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a decahydroquinoline backbone with an amino group attached to the methylene carbon. Its molecular formula is with a molecular weight of approximately 189.27 g/mol. The structural characteristics contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that 3-(Aminomethyl)-decahydroquinolin-2-one exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In animal models, 3-(Aminomethyl)-decahydroquinolin-2-one has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Activity

Emerging studies indicate that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and prevent neuronal apoptosis in vitro, suggesting a protective role against conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of decahydroquinoline compounds, including 3-(Aminomethyl)-decahydroquinolin-2-one. The findings highlighted significant activity against multi-drug resistant strains, emphasizing the compound's potential as a lead for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving induced inflammation in rat models, administration of 3-(Aminomethyl)-decahydroquinolin-2-one resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of tissue architecture, underscoring its therapeutic potential.

Research Findings and Future Directions

Recent patents have explored the synthesis and modification of 3-(Aminomethyl)-decahydroquinolin-2-one derivatives, aiming to enhance its biological activity and selectivity. For instance, modifications at the nitrogen atom have been linked to increased potency against specific targets such as proteases involved in viral replication .

Further research is warranted to elucidate the exact mechanisms underlying its biological activities and to explore its potential applications in drug formulation for infectious diseases and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。